(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid
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Overview
Description
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of 2-amino-5-bromopyrimidine with 4-methoxybenzoyl chloride to form the intermediate 2-[(4-methoxybenzoyl)amino]-5-bromopyrimidine. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki–Miyaura coupling.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the pyrimidinyl group.
2-Aminopyrimidin-5-YL)boronic Acid: Similar but lacks the 4-methoxybenzoyl group.
Uniqueness
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is unique due to its combination of a pyrimidinyl group and a 4-methoxybenzoyl group, which can provide distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C12H12BN3O4 |
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Molecular Weight |
273.05 g/mol |
IUPAC Name |
[2-[(4-methoxybenzoyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H12BN3O4/c1-20-10-4-2-8(3-5-10)11(17)16-12-14-6-9(7-15-12)13(18)19/h2-7,18-19H,1H3,(H,14,15,16,17) |
InChI Key |
LQVDMAPCQLXIAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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